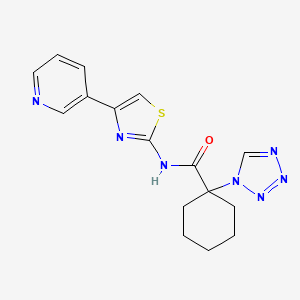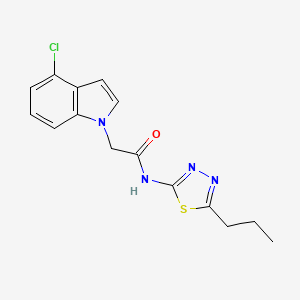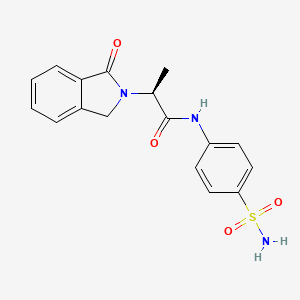
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide is a complex organic compound that features multiple functional groups, including a pyridine ring, a thiazole ring, a tetrazole ring, and a cyclohexane carboxamide. Compounds with such diverse functional groups often exhibit unique chemical properties and biological activities, making them of interest in various fields of research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide typically involves multi-step organic reactions. A common approach might include:
Formation of the thiazole ring: This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of a thioamide with an α-haloketone.
Attachment of the pyridine ring: This step may involve a cross-coupling reaction, such as the Suzuki or Heck reaction, to attach the pyridine ring to the thiazole.
Formation of the tetrazole ring: The tetrazole ring can be synthesized via the cycloaddition of an azide with a nitrile.
Formation of the cyclohexanecarboxamide: This step might involve the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and minimize cost. This may include the use of automated synthesis equipment and high-throughput screening of reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound may be oxidized at different positions, depending on the reagents and conditions used.
Reduction: Reduction reactions may target the nitrogens in the tetrazole or the carbonyl group in the carboxamide.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the pyridine and thiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) may be used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or an aldehyde, while reduction could produce an alcohol or an amine.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving its functional groups.
Medicine: Potential therapeutic applications due to its unique structure and biological activity.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors.
Modulation of signaling pathways: It may affect cellular signaling pathways, leading to changes in cell behavior.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(4-(pyridin-3-yl)thiazol-2-yl)-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide: can be compared with other compounds that have similar functional groups, such as:
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups, which may confer unique chemical properties and biological activities not found in simpler compounds.
Eigenschaften
Molekularformel |
C16H17N7OS |
|---|---|
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
N-(4-pyridin-3-yl-1,3-thiazol-2-yl)-1-(tetrazol-1-yl)cyclohexane-1-carboxamide |
InChI |
InChI=1S/C16H17N7OS/c24-14(16(6-2-1-3-7-16)23-11-18-21-22-23)20-15-19-13(10-25-15)12-5-4-8-17-9-12/h4-5,8-11H,1-3,6-7H2,(H,19,20,24) |
InChI-Schlüssel |
XWKPVTCNXPSBSR-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(CC1)(C(=O)NC2=NC(=CS2)C3=CN=CC=C3)N4C=NN=N4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1S,5S)-3-{[1-(2-methoxyethyl)-1H-indol-6-yl]carbonyl}-9-nitro-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one](/img/structure/B11002624.png)
![4-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-N-(3-methoxyphenyl)-4-oxobutanamide](/img/structure/B11002631.png)

![N-{4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1-(2-methylpropyl)-1H-pyrrol-2-yl}-2-fluorobenzamide](/img/structure/B11002642.png)
![N-[4-(benzyloxy)phenyl]-1-(furan-2-ylmethyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11002650.png)

![(5-{[(4,6-Dimethylpyrimidin-2-yl)sulfanyl]methyl}furan-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B11002669.png)
![2'-(butan-2-yl)-1'-oxo-N-(pyridin-3-ylmethyl)-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B11002672.png)
![N-[3,5-dimethyl-1-(propan-2-yl)-1H-pyrazol-4-yl]-1-(9H-purin-6-yl)piperidine-4-carboxamide](/img/structure/B11002678.png)
![Ethyl 2-[2-({5-[(3AS,4S,6AR)-2-oxohexahydro-1H-thieno[3,4-D]imidazol-4-YL]pentanoyl}amino)-1,3-thiazol-4-YL]acetate](/img/structure/B11002685.png)
![propan-2-yl 4-({[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetyl}amino)benzoate](/img/structure/B11002693.png)
![N-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]-4-(pyrimidin-2-yl)piperazine-1-carboxamide](/img/structure/B11002694.png)
![N-[3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-3-oxopropyl]-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B11002698.png)
![2-(4-bromo-1H-indol-1-yl)-N-[3-(morpholin-4-yl)propyl]acetamide](/img/structure/B11002712.png)
